福莫托雷克斯

描述

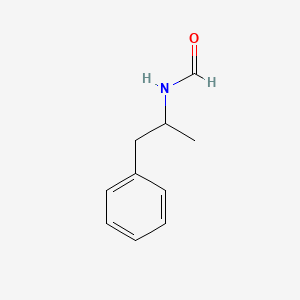

Formetorex, also known as formetamide or N-formylamphetamine, is a substituted amphetamine described as an anorectic . It does not appear to have ever been marketed . Formetorex is also an intermediate in the production of amphetamine by the "Leuckart reaction" . It is commonly found as an impurity in clandestine labs where this synthesis method is used .

Synthesis Analysis

The synthesis of Formetorex involves a non-metal reduction that is typically carried out in three steps . For amphetamine synthesis, a mixture of phenylacetone and formamide (sometimes in the presence of formic acid) or ammonium formate, is heated until a condensation reaction results in the intermediate product, formetamide . In the second step, formetamide is hydrolysed using hydrochloric acid, and the reaction mixture is then basified, isolated, and steam distilled to produce the free base . The final step, the product is dissolved in an organic solvent and precipitated as the sulphate salt of amphetamine by adding sulfuric acid .Molecular Structure Analysis

Formetorex has a molecular formula of C10H13NO . Its average mass is 163.216 Da and its monoisotopic mass is 163.099716 Da .Chemical Reactions Analysis

Formetorex is an intermediate in the production of amphetamine by the "Leuckart reaction" . The synthesis involves a non-metal reduction that is typically carried out in three steps . The reaction involves a mixture of phenylacetone and formamide or ammonium formate, which is heated until a condensation reaction results in the intermediate product, formetamide .Physical and Chemical Properties Analysis

Formetorex has a density of 1.0±0.1 g/cm3 . Its boiling point is 336.9±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.0±3.0 kJ/mol . The flash point is 197.9±7.0 °C . The index of refraction is 1.515 . The molar refractivity is 48.8±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .科学研究应用

自动反馈和纵向研究:Arslan、Walther 和 Tata(2019 年) 的论文讨论了“formr”,这是一种可用于自动生成反馈和复杂纵向体验抽样研究的研究框架。此工具对于在各种环境下对福莫托雷克斯的效果或应用进行详细和纵向的研究可能是有益的。

研究中的先进成像技术:Neu 等人(2010 年) 的研究概述了先进的成像技术,如激光扫描显微镜 (LSM)、磁共振成像 (MRI) 和扫描透射 X 射线显微镜 (STXM)。这些技术对于在细胞或分子水平上研究福莫托雷克斯的分子结构和相互作用至关重要。

在小鼠中工程染色体用于基因组研究:Hérault 等人(1998 年) 的研究提出了一种在小鼠中产生基因组宏观重排的策略,该策略可应用于与福莫托雷克斯相关的遗传研究,特别是如果对了解其遗传影响或修饰感兴趣。

语义在科学文献检索中的应用:Ning、Jin 和 Wu(2006 年)在他们的论文 SemreX:基于语义关联进行大规模文献信息检索和浏览 中讨论了一种基于语义 Web 技术的高效大规模文献检索和浏览方法。这对于研究人员整理和分析有关福莫托雷克斯的现有科学文献可能很有用。

研究中的科学自动化:King 等人(2009 年) 的论文讨论了机器人科学家“Adam”的开发,该机器人可以自动生成和测试假设。这可以应用于福莫托雷克斯的研究,以简化假设检验过程。

作用机制

Target of Action

Formetorex, being a substituted amphetamine, is likely to target the central nervous system (CNS), specifically the neurotransmitter systems. Amphetamines typically exert their effects by interacting with the dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .

Mode of Action

This would result in increased concentrations of these neurotransmitters in the synaptic cleft, leading to prolonged signaling and stimulation of the post-synaptic neuron .

Biochemical Pathways

Formetorex is an intermediate in the production of amphetamine via the Leuckart reaction . This reaction involves a non-metal reduction typically carried out in three steps . The synthesis involves a condensation reaction between phenylacetone and formamide to produce formetamide, which is then hydrolyzed using hydrochloric acid to produce the free base .

Pharmacokinetics

It can be inferred from related compounds that it would be rapidly absorbed into the bloodstream, metabolized primarily in the liver, and excreted in the urine .

Result of Action

As a substituted amphetamine, it is likely to stimulate the cns, leading to increased alertness, concentration, and physical performance, as well as decreased fatigue and appetite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Formetorex. Factors such as pH can affect the stability of the compound, while factors like temperature and humidity can influence its degradation . Additionally, individual factors such as age, sex, health status, and genetic factors can influence the compound’s pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

N-(1-phenylpropan-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSYPSYCGPLSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046135 | |

| Record name | Formetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22148-75-0, 15302-18-8, 62532-67-6 | |

| Record name | N-Formylamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22148-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formetorex [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formetorex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC245648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMETOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30555LM9SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

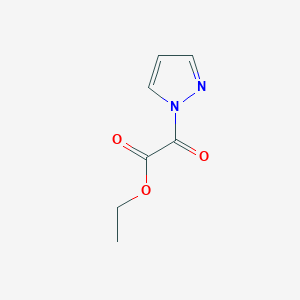

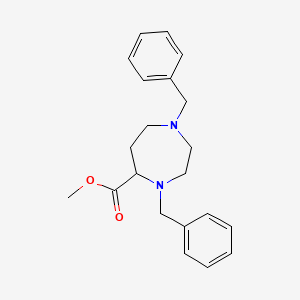

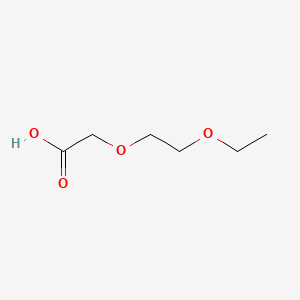

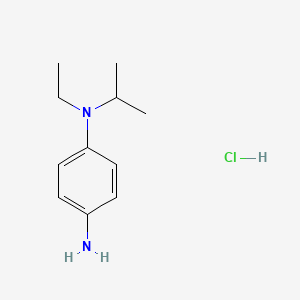

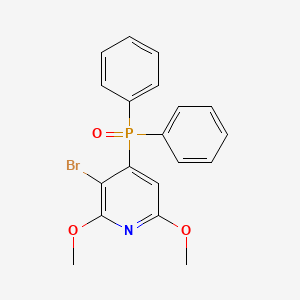

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3421551.png)